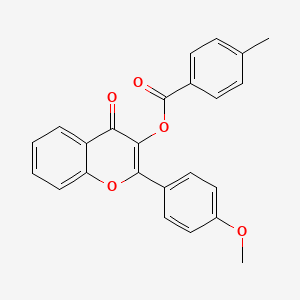

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate

Description

2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is a chromen-4-one derivative featuring a 4-methoxyphenyl substituent at the 2-position and a 4-methylbenzoate ester at the 3-position of the chromenone core. Chromenone derivatives are widely studied for their applications in optical materials, pharmaceuticals, and organic electronics due to their planar aromatic structure and tunable electronic properties . The methoxy group on the phenyl ring enhances electron-donating capacity, while the methylbenzoate ester contributes to lipophilicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c1-15-7-9-17(10-8-15)24(26)29-23-21(25)19-5-3-4-6-20(19)28-22(23)16-11-13-18(27-2)14-12-16/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRKHQIZMYNVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(4-methoxyphenyl)-4H-chromen-4-one. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen derivatives.

Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

-

Antioxidant Activity

- Chromenone derivatives, including 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate, have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that these compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

-

Antimicrobial Activity

- The compound has shown promising results against a range of microbial pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

-

Anti-inflammatory Effects

- Inflammation is a key factor in many chronic diseases. Studies have indicated that chromenone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This positions them as potential therapeutic agents for inflammatory conditions.

Material Science Applications

-

Photostability in Coatings

- Due to their UV-filtering properties, compounds like 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate are being explored for use in coatings and plastics to enhance photostability. Their ability to absorb UV radiation can prevent degradation of materials exposed to sunlight, thereby extending their lifespan.

-

Fluorescent Probes

- The unique structural features of this compound allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence properties can be harnessed for tracking cellular processes or detecting specific biomolecules in complex environments.

Case Studies

-

Antioxidant Efficacy Study

- A study conducted on various chromenone derivatives, including the target compound, demonstrated significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated that modifications on the chromenone structure could enhance antioxidant potency, providing insights into the design of more effective antioxidants.

-

Antimicrobial Testing

- In a comparative study against standard antibiotics, 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate exhibited notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of some conventional antibiotics. This suggests its potential role as an alternative or adjunct therapy in treating infections.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The specific molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Substituent Variations

- Compound 4 (): 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one Key Differences: Incorporates a diazaphosphinane ring with sulfur and phosphorus atoms, replacing the benzoate ester. Synthesis: Prepared via cyclization reactions, contrasting with the esterification methods used for the target compound.

Compound 115 () : 2-(4-Methoxyphenyl)-5-[(4-thioxo-4H-chromen-3-yl)methylene]-1,3,2-thiazaphosphinane-4,6-dithione-2-sulfide

Functional Group Modifications

- VIj&k (): 3-[(2-(4-Methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy]-N-substituted phenylpropanamide Key Differences: Replaces the methylbenzoate ester with a propanamide linker. Biological Relevance: Demonstrated in adenosine A2B receptor studies, suggesting that ester-to-amide substitutions could tailor bioactivity.

Substituent Effects on Physicochemical Properties

Notes:

- Methoxy groups in the target compound and analogues (e.g., ) enhance π-π stacking in crystal packing, critical for solid-state optoelectronic performance .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula for 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is , with a molecular weight of approximately 402.43 g/mol. The structure includes a chromone core substituted with methoxy and methyl groups, which may influence its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances electron donation, thus improving the compound's ability to scavenge free radicals. Studies have shown that related compounds can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anticancer Activity

Several studies have reported that chromone derivatives possess anticancer properties. For instance, derivatives similar to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate have been evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds within this chemical class have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Compound B | PC3 (Prostate) | 15.2 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 12.8 | Inhibition of DNA synthesis |

Anti-inflammatory Activity

Chromone derivatives are also noted for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the inflammatory response and are targets for anti-inflammatory drug development . The specific activity against COX-2 has been highlighted in several studies, indicating potential therapeutic applications in treating inflammatory diseases.

The biological activities of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX and LOX.

- Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in malignant cells.

Case Studies

- Study on Anticancer Effects : A study conducted by researchers at the National Cancer Institute evaluated the antiproliferative effects of various chromone derivatives, including our compound of interest. Results indicated a significant reduction in cell viability in MCF-7 cells treated with the compound at concentrations above 10 µM .

- Anti-inflammatory Assessment : In a separate investigation focused on inflammatory markers, the compound demonstrated a dose-dependent inhibition of COX-2 enzyme activity, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from chromenone precursors. A common approach includes:

- Step 1: Condensation of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (chromenone core) with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Potassium carbonate is often used as a base to deprotonate the hydroxyl group and drive esterification .

- Step 2: Purification via recrystallization (e.g., ethyl acetate/hexane) to isolate the product.

Critical Parameters:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): For unambiguous confirmation of the crystal structure. Software like SHELXL is widely used for refining small-molecule structures, particularly for resolving anisotropic displacement parameters .

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and ester groups). Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm).

- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns.

| Technique | Key Metrics | Utility |

|---|---|---|

| XRD | R-factor (<5%), bond-length accuracy (±0.01 Å) | Structural validation |

| NMR | Signal splitting, coupling constants | Functional group analysis |

| HRMS | Mass error (<3 ppm) | Molecular formula confirmation |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for chromenone derivatives like 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate?

Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Purity Validation: Use HPLC (>95% purity) and quantify trace impurities (e.g., unreacted starting materials) that may interfere with bioactivity .

- Mechanistic Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with biological targets (e.g., adenosine receptors) .

Example Workflow:

Synthesize and purify the compound rigorously.

Screen against a panel of enzymatic targets using dose-response curves.

Cross-validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).

Q. What computational and experimental approaches are recommended for optimizing reaction conditions during scale-up?

Methodological Answer:

- Design of Experiments (DOE): Use factorial designs to evaluate interactions between variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design can optimize time (6–12 hrs), temperature (80–120°C), and solvent (DMF vs. THF).

- In Situ Monitoring: FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Green Chemistry Metrics: Assess atom economy and E-factor to minimize waste.

Case Study:

A scaled-up esterification achieved 85% yield by:

- Replacing DMF with toluene (lower toxicity, easier removal).

- Using microwave-assisted synthesis to reduce reaction time from 12 hrs to 2 hrs .

Q. How does the electronic environment of the 4-methoxyphenyl group influence the compound’s reactivity in further functionalization?

Methodological Answer: The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. Key considerations:

- Directed Ortho-Metalation: Use LDA or Grignard reagents to introduce substituents at the ortho position relative to the methoxy group.

- Protection/Deprotection: Temporarily protect the ester group (e.g., silylation) during reactions involving strong bases.

Example Reaction:

Nitration at the ortho position proceeds efficiently (HNO₃/H₂SO₄, 0°C), yielding a nitro derivative for subsequent reduction to an amine .

Data Analysis and Validation

Q. What strategies mitigate errors in crystallographic refinement for compounds with flexible substituents?

Methodological Answer:

- Restraints and Constraints: Apply SHELXL restraints for bond lengths and angles in disordered regions (e.g., rotating methoxy groups).

- Twinned Data Handling: Use the TWIN/BASF commands in SHELX for twinned crystals, common in chromenone derivatives due to packing symmetry .

- Validation Tools: Check CIF files with PLATON or CheckCIF to flag outliers (e.g., ADP mismatches).

Example: A structure with R1 = 3.2% was improved to R1 = 2.5% by refining anisotropic displacement parameters for the methylbenzoate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.